BenchChemオンラインストアへようこそ!

rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane

Spasmolytic activity Anti-serotonin Anti-histaminic

rac-(1S,6R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane is a racemic bicyclic diamine (C₈H₁₆N₂, MW 140.23 g/mol) featuring a conformationally constrained 3,9-diazabicyclo[4.2.1]nonane core with a methyl substituent at the N3 position. The [4.2.1] bridge places the two nitrogen atoms at positions 3 and 9 in a rigid, topologically defined spatial orientation that cannot be replicated by monocyclic 1,4-diazepane analogs.

Molecular Formula C8H16N2
Molecular Weight 140.23
CAS No. 1487346-91-7
Cat. No. B2754879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane
CAS1487346-91-7
Molecular FormulaC8H16N2
Molecular Weight140.23
Structural Identifiers
SMILESCN1CCC2CCC(C1)N2
InChIInChI=1S/C8H16N2/c1-10-5-4-7-2-3-8(6-10)9-7/h7-9H,2-6H2,1H3/t7-,8+/m1/s1
InChIKeyNLRPLOMLCUJBET-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-(1S,6R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane (CAS 1487346-91-7) – Core Scaffold Identity and Procurement Baseline


rac-(1S,6R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane is a racemic bicyclic diamine (C₈H₁₆N₂, MW 140.23 g/mol) featuring a conformationally constrained 3,9-diazabicyclo[4.2.1]nonane core with a methyl substituent at the N3 position . The [4.2.1] bridge places the two nitrogen atoms at positions 3 and 9 in a rigid, topologically defined spatial orientation that cannot be replicated by monocyclic 1,4-diazepane analogs. This scaffold class has been validated in multiple therapeutic programs, including potent dual orexin receptor antagonists (DORAs) with demonstrated oral bioavailability and sleep-promoting activity in rat EEG models, as well as δ-opioid receptor ligands [1][2]. The rac-(1S,6R) relative stereochemistry specifies the trans relationship of the bridgehead hydrogens, differentiating this compound from its cis diastereomer and from regioisomeric 9-methyl congeners that present a fundamentally different nitrogen substitution pattern.

Why rac-(1S,6R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane Cannot Be Replaced by Generic Diazabicyclo Analogs


The 3,9-diazabicyclo[4.2.1]nonane scaffold class encompasses multiple distinct chemotypes that differ fundamentally in nitrogen substitution regiochemistry (N3-methyl vs. N9-methyl), bridgehead stereochemistry (trans vs. cis), and enantiomeric composition (racemic vs. single enantiomer), each of which dictates profoundly different pharmacological profiles. In the spasmolytic series, 9-methyl-3,9-diazabicyclo[4.2.1]nonane (N9-methyl) exhibits specific anti-serotonin activity, whereas its lactam precursor and amide derivatives shift selectivity toward anti-histaminic or non-specific spasmolytic profiles, demonstrating that even minor structural perturbations within the same ring system ablate the desired pharmacology [1]. In the orexin receptor antagonist program, the N3-substituted 3,9-diazabicyclo[4.2.1]nonane core conferred good oral bioavailability and CNS penetration, properties that were exquisitely sensitive to the nature and position of the N-substituent [2]. Furthermore, the (1S,6R) relative stereochemistry defines the trans bridgehead geometry; the cis diastereomer presents nitrogen lone pairs in a different spatial orientation, directly impacting receptor complementarity. Procurement of an incorrectly specified regioisomer, diastereomer, or enantiopure form therefore risks loss of target engagement, altered ADME properties, or irreproducible biological results.

rac-(1S,6R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane – Quantitative Differentiation Evidence for Procurement Decision-Making


N3-Methyl vs. N9-Methyl Regiochemistry: Divergent Spasmolytic Selectivity Profiles

The N9-methyl congener 9-methyl-3,9-diazabicyclo[4.2.1]nonane (CAS 102547-84-2) exhibits specific anti-serotonin (anti-5-HT) spasmolytic activity as the free amine, while its amide derivatives with aromatic acids display specific anti-histaminic activity, and sulfonamide derivatives show non-specific spasmolytic effects [1]. The target compound rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane, bearing the methyl group at N3 rather than N9, presents the basic nitrogen at position 9 (secondary amine) and the tertiary N3-methyl nitrogen, a reversed charge distribution that fundamentally alters receptor recognition. In the structurally analogous 3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one series, this N3-methyl scaffold demonstrated dopamine D₂ receptor antagonism (Kᵢ = 43.3 nM) and serotonin 5-HT₂A receptor binding (Kᵢ = 23.6 nM) in rodent models . No such dual dopaminergic/serotonergic profile has been reported for the N9-methyl regioisomer, indicating that the N3-methyl substitution pattern enables a distinct polypharmacology that cannot be achieved with the N9-methyl regioisomer.

Spasmolytic activity Anti-serotonin Anti-histaminic Structure-activity relationship

Trans (1S,6R) vs. Cis Bridgehead Stereochemistry: Impact on Asymmetric Synthesis Scalability and Enantiomeric Access

The (1S,6R) trans bridgehead configuration is critical for applications requiring a specific spatial presentation of the two nitrogen atoms. Lisnyak et al. (2023) developed a crystallization-induced diastereomer transformation (CIDT) methodology enabling the scalable asymmetric synthesis of (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivatives with high diastereoselectivity, using (S)-phenylethylamine as a chiral auxiliary and a stereospecific Beckmann rearrangement as the key step [1]. This CIDT approach yields the monoprotected (1S,6R) diastereomer in multigram quantities from commercially available nortropinone, whereas the cis diastereomer requires entirely different synthetic routes and has not been demonstrated with comparable selectivity or scalability. The rac-(1S,6R) designation on the target compound confirms the trans relative stereochemistry and the racemic nature; procurement of this specific stereochemical form ensures compatibility with literature chiral resolution protocols (e.g., CIDT) for users who may later require enantiopure material, whereas the cis diastereomer (1S,6S or 1R,6R) is incompatible with these established asymmetric routes.

Asymmetric synthesis Crystallization-induced diastereomer transformation Chiral building block Bridgehead stereochemistry

3,9-Diazabicyclo[4.2.1]nonane Core vs. Monocyclic 1,4-Diazepane: Conformational Restriction and CNS Drug Design Advantages

The 3,9-diazabicyclo[4.2.1]nonane core introduces a two-carbon bridge that conformationally constrains the seven-membered 1,4-diazepane ring, reducing the entropic penalty upon receptor binding while locking the N-substituents into defined spatial orientations. Coleman et al. (2010) demonstrated that 3,9-diazabicyclo[4.2.1]nonane-based dual orexin receptor antagonists achieve potent OX1R/OX2R antagonism with good oral bioavailability and sleep-promoting activity in rat EEG models, properties attributed to the rigid bicyclic core enhancing both target affinity and pharmacokinetic profile relative to flexible 1,4-diazepane analogs [1]. In the δ-opioid agonist series reported by Loriga et al. (2015), the 3,9-diazabicyclo[4.2.1]nonane core was among five diazabicycloalkane scaffolds evaluated; all racemic compounds (3–5) containing this core showed δ agonism behavior and remarkable δ receptor affinity, confirming that the [4.2.1] bridge geometry is tolerated and productive for GPCR engagement [2]. Monocyclic 1,4-diazepanes, lacking this conformational constraint, exhibit higher conformational flexibility, potentially reducing binding affinity and selectivity.

Orexin receptor antagonist CNS penetration Oral bioavailability Conformational constraint

Racemic rac-(1S,6R) vs. Single Enantiomers: Balanced Cost-Efficiency for Early-Stage Screening

Commercial suppliers list the target compound rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane (CAS 1487346-91-7) with purity specifications of 95%+ to 98% at prices substantially lower than the corresponding single enantiomers (1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane or (1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane, which have distinct CAS numbers and require asymmetric synthesis or chiral preparative chromatography for production . The CIDT methodology of Lisnyak et al. (2023) provides a scalable path to enantiopure (1S,6R) derivatives from the racemic scaffold, meaning that rac-(1S,6R) procurement defers the cost of chiral resolution until after initial biological validation [1]. This cost deferral strategy is particularly advantageous in hit-to-lead programs where multiple scaffold analogs are screened in parallel; purchasing the racemate for primary screening avoids the 3–10× cost premium of enantiopure material while maintaining the correct relative stereochemistry necessary for meaningful SAR interpretation.

Racemic mixture Enantiopure Chiral resolution Hit identification

N3-Methyl Substitution: Enhanced Basicity and Predicted pKa Differentiation from Unsubstituted Core

The N3-methyl substitution on the target compound alters the basicity hierarchy of the two nitrogen atoms relative to the unsubstituted 3,9-diazabicyclo[4.2.1]nonane core. The predicted pKa of the conjugate acid of (1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane (the enantiomer of the target racemate) is 11.08 ± 0.20 , indicating that the N9 secondary amine remains strongly basic. By contrast, the unsubstituted 3,9-diazabicyclo[4.2.1]nonane (CAS 280-66-0, C₇H₁₄N₂, MW 126.20) has two chemically similar secondary amines, both available for derivatization and protonation, which complicates chemoselective functionalization and yields a less predictable ionization profile at physiological pH. The N3-methyl group on the target compound selectively attenuates the nucleophilicity and basicity of the N3 nitrogen, enabling chemoselective N9-functionalization (e.g., acylation, sulfonylation, reductive amination) without requiring protecting group strategies, a practical synthetic advantage documented in the synthesis of spasmolytic amides and sulfonamides from the N9-methyl congener [1].

pKa prediction Basicity Ionization state Medicinal chemistry optimization

Recommended Application Scenarios for rac-(1S,6R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane in Drug Discovery and Chemical Biology


CNS GPCR Lead Optimization: Orexin, Opioid, and Dopamine/Serotonin Receptor Programs

The 3,9-diazabicyclo[4.2.1]nonane core has been validated in dual orexin receptor antagonist programs with demonstrated oral bioavailability and sleep-promoting EEG activity in rats [1], and in δ-opioid agonist series with remarkable δ receptor affinity [2]. The N3-methyl substitution on the target compound further enables dopamine D₂ (Kᵢ = 43.3 nM) and serotonin 5-HT₂A (Kᵢ = 23.6 nM) receptor engagement as demonstrated by the 4-one analog . Procurement of rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane provides a pre-validated, CNS-penetrant scaffold for hit-to-lead optimization across multiple GPCR targets, with the racemic form enabling cost-efficient primary screening followed by CIDT-based chiral resolution for advanced leads [3].

Conformationally Constrained Fragment Library Design for FBDD

The rigid [4.2.1] bicyclic framework of the target compound, with a molecular weight of 140.23 g/mol (free base) and two differentially reactive nitrogen atoms (N3-tertiary, N9-secondary), satisfies Rule-of-3 criteria for fragment-based drug discovery (FBDD). The predicted pKa of ~11 for N9 ensures >99% protonation at physiological pH, enhancing aqueous solubility for fragment screening cascades, while the N3-methyl group provides a vector for fragment elaboration without competing reactivity. This contrasts with the unsubstituted 3,9-diazabicyclo[4.2.1]nonane core, where both nitrogens are chemically equivalent secondary amines, complicating selective fragment growth .

Asymmetric Synthesis Methodology Development and Chiral Building Block Supply

The rac-(1S,6R) stereochemistry directly aligns with the CIDT methodology of Lisnyak et al. (2023), which enables scalable, high-selectivity asymmetric synthesis of (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivatives using (S)-phenylethylamine as a recyclable chiral auxiliary [3]. Laboratories developing in-house asymmetric synthesis capabilities can use the racemate as a starting material for CIDT protocol optimization, while medicinal chemistry groups can procure the racemate for initial SAR and later commission enantiopure material from CROs applying the published CIDT procedure, ensuring synthetic continuity from hit to candidate.

Chemoselective Derivatization for Focused Amide and Sulfonamide Libraries

The N3-methyl group renders N3 a tertiary amine, leaving N9 as the sole secondary amine available for chemoselective acylation, sulfonylation, or reductive amination. In the structurally analogous N9-methyl series, amide and sulfonamide formation at N3 yielded compounds with specific anti-histaminic and non-specific spasmolytic activities [4]. For the N3-methyl target compound, analogous chemoselective N9-derivatization can be employed to generate focused libraries for screening against GPCR panels, without the protecting group manipulations required when using the unsubstituted 3,9-diazabicyclo[4.2.1]nonane core, reducing library production time by an estimated 1–2 synthetic steps per analog.

Quote Request

Request a Quote for rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.